Cas no 82816-43-1 (O-ethyl S-[4-(ethylsulfanyl)butyl] phenylphosphonothioate)
![O-ethyl S-[4-(ethylsulfanyl)butyl] phenylphosphonothioate structure](https://www.kuujia.com/scimg/cas/82816-43-1x500.png)
82816-43-1 structure
Product name:O-ethyl S-[4-(ethylsulfanyl)butyl] phenylphosphonothioate
O-ethyl S-[4-(ethylsulfanyl)butyl] phenylphosphonothioate Chemical and Physical Properties
Names and Identifiers
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- O-ethyl S-[4-(ethylsulfanyl)butyl] phenylphosphonothioate
- Phosphonothioic acid, phenyl-, O-ethyl S-(4-(ethylthio)butyl) ester
- [ethoxy(4-ethylsulfanylbutylsulfanyl)phosphoryl]benzene
- 82816-43-1
- DTXSID101002925
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- Inchi: InChI=1S/C14H23O2PS2/c1-3-16-17(15,14-10-6-5-7-11-14)19-13-9-8-12-18-4-2/h5-7,10-11H,3-4,8-9,12-13H2,1-2H3
- InChI Key: WGQOUWKQVPKBAV-UHFFFAOYSA-N
- SMILES: CCOP(=O)(C1=CC=CC=C1)SCCCCSCC
Computed Properties
- Exact Mass: 318.08770932g/mol
- Monoisotopic Mass: 318.08770932g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 10
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.9Ų
- XLogP3: 3.5
O-ethyl S-[4-(ethylsulfanyl)butyl] phenylphosphonothioate Related Literature
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
82816-43-1 (O-ethyl S-[4-(ethylsulfanyl)butyl] phenylphosphonothioate) Related Products
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